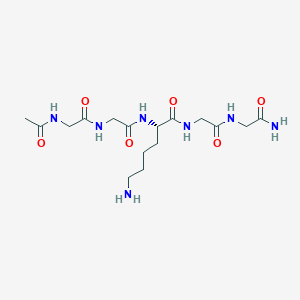![molecular formula C18H33NO4Sn B14264024 1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2,5-dione CAS No. 139257-44-6](/img/structure/B14264024.png)
1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2,5-dione is a chemical compound that features a pyrrolidine-2,5-dione core with a tributylstannyl group attached via an oxoethyl linker
Méthodes De Préparation
The synthesis of 1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with a tributylstannyl reagent under specific conditions. The reaction conditions often include the use of a base and a suitable solvent to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced stannyl derivatives.
Substitution: The tributylstannyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2,5-dione has several scientific research applications:
Biology: The compound can be used in the study of biological systems where stannyl groups play a role.
Industry: Used in the production of stannylated compounds for various industrial applications.
Mécanisme D'action
The mechanism by which 1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2,5-dione exerts its effects involves the interaction of the stannyl group with specific molecular targets. The oxoethyl linker facilitates the delivery of the stannyl group to the target site, where it can participate in various chemical reactions. The pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2,5-dione can be compared with other similar compounds such as:
1-{2-Oxo-2-[(trimethylsilyl)oxy]ethyl}pyrrolidine-2,5-dione: Similar structure but with a trimethylsilyl group instead of a tributylstannyl group.
1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2-one: Similar structure but with a pyrrolidine-2-one core instead of pyrrolidine-2,5-dione. The uniqueness of this compound lies in its specific stannyl group and the oxoethyl linker, which provide distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
139257-44-6 |
|---|---|
Formule moléculaire |
C18H33NO4Sn |
Poids moléculaire |
446.2 g/mol |
Nom IUPAC |
tributylstannyl 2-(2,5-dioxopyrrolidin-1-yl)acetate |
InChI |
InChI=1S/C6H7NO4.3C4H9.Sn/c8-4-1-2-5(9)7(4)3-6(10)11;3*1-3-4-2;/h1-3H2,(H,10,11);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clé InChI |
MLYNJLKATVRFJC-UHFFFAOYSA-M |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)OC(=O)CN1C(=O)CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



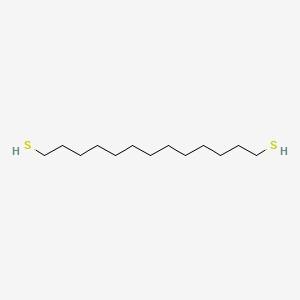
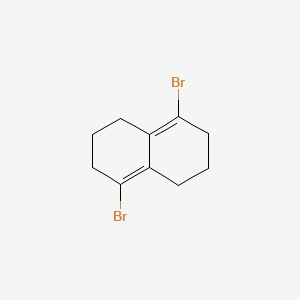

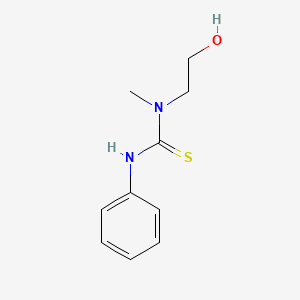
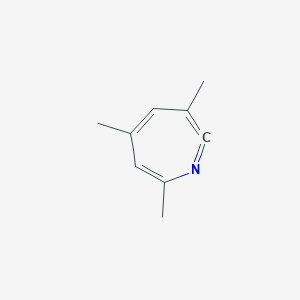
![Decyl 4-[(hydroxymethyl)amino]-4-oxobutanoate](/img/structure/B14263976.png)


![Benzene, [(2E)-1-methylene-2-propyl-2-hexenyl]-](/img/structure/B14264000.png)
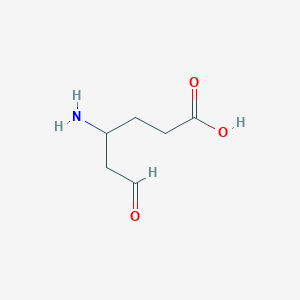
![3-[3,4-Bis(decyloxy)phenyl]prop-2-ynal](/img/structure/B14264002.png)
![1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-(pyridin-4-yl)ethan-1-one](/img/structure/B14264017.png)
